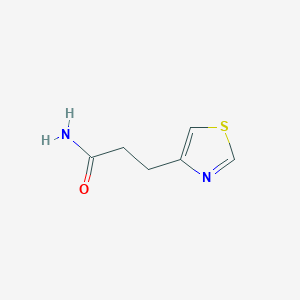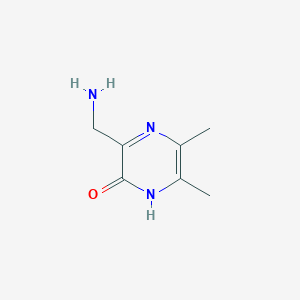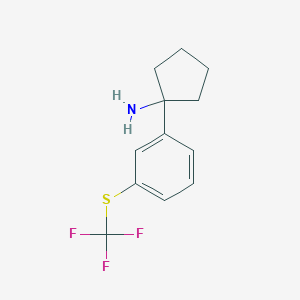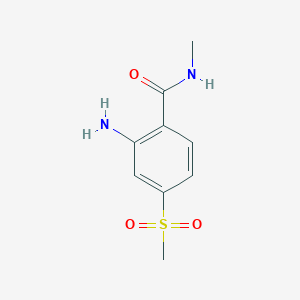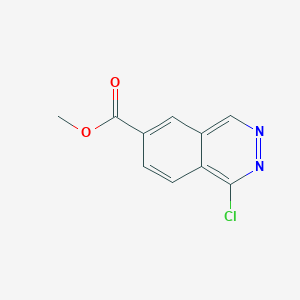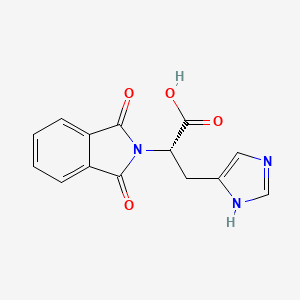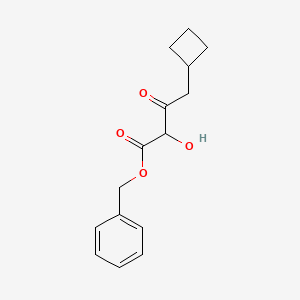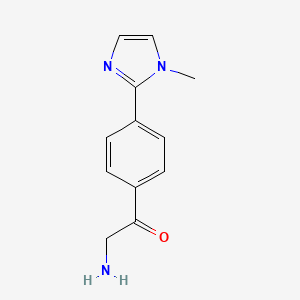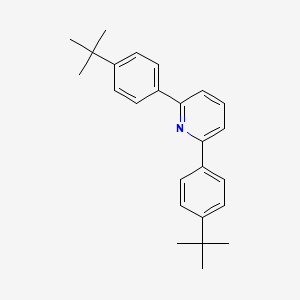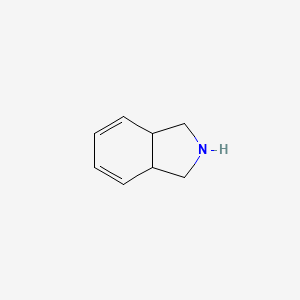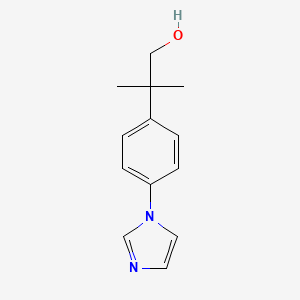
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylpropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol typically involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methylpropanol group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-one.
Reduction: Formation of various reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
科学的研究の応用
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . Additionally, the compound can interact with biological membranes and proteins, affecting their function and leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
Uniqueness
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is unique due to its specific structure, which combines the properties of an imidazole ring with a phenyl group and a methylpropanol moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(4-imidazol-1-ylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-13(2,9-16)11-3-5-12(6-4-11)15-8-7-14-10-15/h3-8,10,16H,9H2,1-2H3 |
InChIキー |
XKQGPSBUCRLQGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC=C(C=C1)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


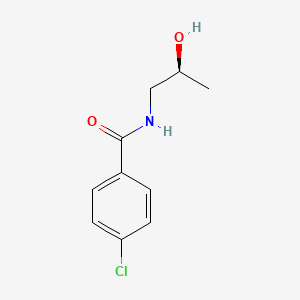
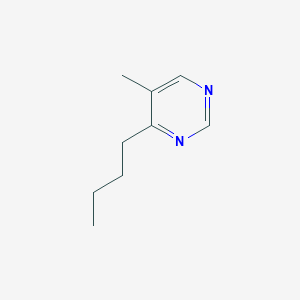
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
